molecular formula C6H10N2O B063093 2-(1-methyl-1H-pyrazol-4-yl)ethanol CAS No. 176661-75-9

2-(1-methyl-1H-pyrazol-4-yl)ethanol

Cat. No. B063093
M. Wt: 126.16 g/mol
InChI Key: ZQEOCSYOGWFPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of similar pyrazole derivatives typically involves reactions such as cyclization and condensation. For example, reactions of triazolyl ethanones with benzaldehydes under basic conditions lead to chalcones, which, when reacted with thiosemicarbazide, yield pyrazolin-N-thioamides. These intermediates can further react to produce novel pyrazole derivatives (Kariuki et al., 2022). Additionally, refluxing ethanol with benzoyl hydrazide and pyrazolones yields other pyrazole derivatives, characterized by NMR and X-ray diffraction (Asegbeloyin et al., 2014).

Molecular Structure Analysis

The molecular structures of pyrazole derivatives are often confirmed by techniques like X-ray crystallography. The crystal structures can reveal details such as nonplanar molecules and intermolecular hydrogen bonding forming complex ring systems (Asegbeloyin et al., 2014).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, leading to a range of products depending on the reactants and conditions. For instance, reactions with hydrazines or hydroxylamine can produce pyrazolyl ethanols, which can be transformed into bioactive compounds (Chagarovskiy et al., 2016).

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
    • They are used as scaffolds in the synthesis of bioactive chemicals .
    • Pyrazoles are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Agrochemistry

    • Pyrazoles are also used in agrochemistry .
  • Coordination Chemistry

    • In coordination chemistry, pyrazoles are used .
  • Organometallic Chemistry

    • Pyrazoles have applications in organometallic chemistry .
  • Pharmaceutical Industry

    • Imidazole, a similar heterocyclic compound, is used in the development of a wide range of drugs .
    • The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Chemical Industry

    • 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile, a compound similar to “2-(1-methyl-1H-pyrazol-4-yl)ethanol”, is available for purchase and could potentially be used in various chemical reactions .

Future Directions

The future directions for research on “2-(1-methyl-1H-pyrazol-4-yl)ethanol” and similar compounds could involve exploring their potential biological activities and developing more efficient and environmentally friendly synthesis methods .

properties

IUPAC Name

2-(1-methylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-8-5-6(2-3-9)4-7-8/h4-5,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEOCSYOGWFPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588689
Record name 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrazol-4-yl)ethanol

CAS RN

176661-75-9
Record name 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-Methyl-1H-pyrazol-4-yl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution cooled (0° C.) of 2-(1H-pyrazol-4-yl)ethanol (93 g, 0.83 mol) and potassium hydroxide (48.8 g, 0.87 mol) in absolute ethanol (9.25 L) was added methyl iodide (178 g, 1.25 mol) dropwise. The mixture was allowed to react for 30 min, at which time it was poured into water (400 mL) and extracted with diethyl ether (4×100 mL). The combined organic layers were dried (Na2SO4), filtered, concentrated in vacuo, and purified by vacuum distillation to afford the title compound.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
9.25 L
Type
solvent
Reaction Step One
Quantity
178 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-methyl-1H-pyrazol-4-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(1-methyl-1H-pyrazol-4-yl)ethanol
Reactant of Route 3
Reactant of Route 3
2-(1-methyl-1H-pyrazol-4-yl)ethanol
Reactant of Route 4
2-(1-methyl-1H-pyrazol-4-yl)ethanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(1-methyl-1H-pyrazol-4-yl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(1-methyl-1H-pyrazol-4-yl)ethanol

Citations

For This Compound
1
Citations
SP Ivonin, EB Rusanov, DM Volochnyuk - Chemistry of Heterocyclic …, 2020 - Springer
An efficient approach to the preparation of N-substituted 2-(pyrazol-4-yl)ethanols based on recyclization reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines is …
Number of citations: 7 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.